7-METHYL-2-(3-OXO-3-PIPERIDINOPROPYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a benzothieno pyrimidine core, and various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the piperidine ring and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno pyrimidine derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
What sets 7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and its ability to interact with multiple biological targets
Biological Activity
7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential implications in medicinal chemistry. Its unique structure combines a benzothieno-pyrimidinone core with a piperidinopropyl side chain, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Characteristics
The molecular formula of the compound is C15H20N2O2S, with a molecular weight of approximately 278.37 g/mol. The presence of various functional groups within its structure indicates potential interactions with biological targets, which may lead to therapeutic applications.
Biological Activities
Research indicates that compounds structurally similar to 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Antiproliferative Activity : Similar compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines.
- Anticancer Properties : Structural analogs have been reported to possess anticancer activity, indicating potential for further exploration in oncology.
- CYP Enzyme Interaction : Some studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Comparative Analysis with Analogous Compounds
The following table summarizes the biological activities of compounds related to 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Amino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one | Contains an amino group | Antiproliferative |
1-(4-Methoxyphenyl)-5-methyl-benzothieno[2,3-d]pyrimidin-4(3H)-one | Methoxy substitution | Anticancer activity |
Ritlecitinib | JAK inhibitor | Autoimmune disease treatment |
Case Studies and Research Findings
A study investigating the synthesis and biological activity of related benzothienopyrimidine derivatives revealed significant antiproliferative effects against leukemia cells. The IC50 values for certain derivatives were notably lower than those observed for other structural classes. For instance, one derivative showed an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells while others were inactive at higher concentrations .
Another study explored the interaction of similar compounds with various biological molecules and highlighted their potential as therapeutic agents due to their ability to inhibit specific enzymes involved in disease pathways .
Synthesis and Modification
The synthesis of 7-Methyl-2-(3-oxo-3-piperidinopropyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps that can be optimized for yield and purity. Research into synthetic routes has shown that modifications in the reaction conditions can enhance the pharmacological properties of the compound or its derivatives .
Properties
IUPAC Name |
7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-5-6-13-14(11-12)25-19-17(13)18(24)20-15(21-19)7-8-16(23)22-9-3-2-4-10-22/h12H,2-11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGQZDRMJUPWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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